molecular formula C9H22Cl2N2O B1379737 {4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride CAS No. 1609401-12-8

{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride

Cat. No. B1379737
M. Wt: 245.19 g/mol
InChI Key: FBEOFDQJJYFXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride” is a chemical compound with the empirical formula C8H20Cl2N2O . It is a solid substance and has a molecular weight of 231.16 .


Molecular Structure Analysis

The InChI string for this compound is 1S/C8H18N2O.2ClH/c1-10(2)7-8(11)3-5-9-6-4-8;;/h9,11H,3-7H2,1-2H3;2*1H . This indicates that the compound contains a piperidine ring, a common structure in many pharmaceutical drugs .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s InChI key is FBEOFDQJJYFXLB-UHFFFAOYSA-N .

Safety And Hazards

The compound is classified as a combustible solid . It’s always important to handle chemical substances with care, following appropriate safety protocols.

properties

IUPAC Name

[4-[(dimethylamino)methyl]piperidin-4-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-11(2)7-9(8-12)3-5-10-6-4-9;;/h10,12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEOFDQJJYFXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNCC1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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